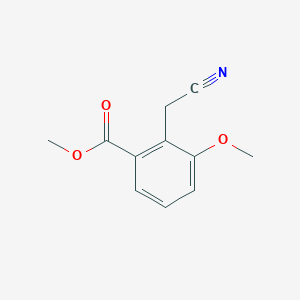

Methyl 2-(cyanomethyl)-3-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(cyanomethyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWBZAJVUJBYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733192 | |

| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145498-86-8 | |

| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(cyanomethyl)-3-methoxybenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its unique arrangement of functional groups—a cyanomethyl, a methoxy, and a methyl ester on a benzene ring—makes it a versatile building block for further chemical transformations. This in-depth technical guide provides a detailed, field-proven pathway for the synthesis of this important compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations to ensure a successful and reproducible outcome.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available 2-methyl-3-methoxybenzoic acid. The overall strategy involves:

-

Esterification of the starting carboxylic acid to protect it and to introduce the methyl ester functionality.

-

Radical Bromination of the benzylic methyl group to install a leaving group.

-

Nucleophilic Substitution with a cyanide source to introduce the desired cyanomethyl group.

This pathway is logical and efficient, relying on well-established and high-yielding chemical transformations.

Caption: Overall synthetic pathway for this compound.

Part 1: Esterification of 2-methyl-3-methoxybenzoic acid

The initial step in this synthesis is the conversion of 2-methyl-3-methoxybenzoic acid to its corresponding methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction. The use of a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.

Mechanistic Insight

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the ester and regenerate the acid catalyst.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-methyl-3-methoxybenzoic acid | 166.17 | 10.0 g | 0.06 |

| Methanol | 32.04 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Diethyl Ether | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-methoxybenzoic acid (10.0 g, 0.06 mol) and methanol (150 mL).

-

Stir the mixture until the solid is fully dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-methyl-3-methoxybenzoate as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Part 2: Radical Bromination of Methyl 2-methyl-3-methoxybenzoate

The second step involves the selective bromination of the benzylic methyl group. This is achieved through a free radical chain reaction initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), with N-bromosuccinimide (NBS) serving as the bromine source.[1] This method is highly effective for the side-chain halogenation of alkylated aromatic compounds.

Mechanistic Insight

The reaction is initiated by the thermal decomposition of AIBN to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group of the substrate, generating a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction by reacting with another molecule of the substrate.

Caption: Simplified mechanism of radical bromination.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-methyl-3-methoxybenzoate | 180.20 | 9.0 g | 0.05 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 0.055 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |

| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-methoxybenzoate (9.0 g, 0.05 mol) in carbon tetrachloride (200 mL).[1]

-

Add N-bromosuccinimide (9.8 g, 0.055 mol) and AIBN (0.164 g, 0.001 mol) to the solution.[1]

-

Heat the reaction mixture to reflux. The reaction can be initiated by irradiation with a UV lamp or a standard incandescent light bulb.

-

Maintain the reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude Methyl 2-(bromomethyl)-3-methoxybenzoate. This product can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate if necessary.

Part 3: Cyanation of Methyl 2-(bromomethyl)-3-methoxybenzoate

The final step is the nucleophilic substitution of the bromide with a cyanide ion. This is a standard SN2 reaction where the cyanide anion displaces the bromide leaving group. The choice of solvent is crucial for this step; a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Mechanistic Insight

The cyanide ion acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion in a single, concerted step. The reaction proceeds with an inversion of stereochemistry at the benzylic carbon, although in this case, the carbon is prochiral.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-(bromomethyl)-3-methoxybenzoate | 259.10 | 10.4 g | 0.04 |

| Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | 49.01 or 65.12 | 2.35 g or 3.12 g | 0.048 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl Acetate | - | As needed | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Caution: Cyanide salts are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 250 mL round-bottom flask, dissolve Methyl 2-(bromomethyl)-3-methoxybenzoate (10.4 g, 0.04 mol) in DMF (100 mL).

-

Add sodium cyanide (2.35 g, 0.048 mol) or potassium cyanide (3.12 g, 0.048 mol) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash them with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully following the detailed experimental protocols, researchers can confidently produce this valuable intermediate for their ongoing scientific endeavors. Adherence to safety protocols, particularly during the cyanation step, is paramount.

References

Sources

"Methyl 2-(cyanomethyl)-3-methoxybenzoate" chemical properties

An In-Depth Technical Guide to Methyl 2-(cyanomethyl)-3-methoxybenzoate

Introduction: A Versatile Aromatic Building Block

This compound is a multifunctional organic compound distinguished by its unique arrangement of reactive sites. As a substituted aromatic ester, it incorporates a methyl ester, a methoxy group, and a cyanomethyl substituent on a benzene ring. This strategic placement of functional groups—a nucleophilic and transformable nitrile, an activatable methylene bridge, a hydrolyzable ester, and an electron-rich aromatic core—positions it as a highly valuable intermediate for complex organic synthesis. Its structural motifs are pertinent to the fields of medicinal chemistry and materials science, where the cyano group, in particular, is a well-recognized pharmacophore and a versatile synthetic handle.[1]

This technical guide provides a comprehensive analysis of this compound, intended for researchers and drug development professionals. We will delve into its core chemical properties, propose a robust synthetic pathway based on established chemical principles, explore its reactivity and synthetic potential, and outline essential safety protocols.

Part 1: Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound is established by its structural and physical characteristics. While extensive experimental data for this specific isomer is not broadly published, its core properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 145498-86-8 | [2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Appearance | White to light yellow powder or crystal (Anticipated based on isomers) | [3] |

Note: Experimental properties such as melting point, boiling point, and solubility have not been definitively reported in public literature. These values should be determined empirically.

Part 2: Proposed Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this compound is not documented in the provided search results, a highly plausible and efficient synthetic route can be designed based on well-established nucleophilic substitution reactions utilized for analogous compounds.[4] The proposed method involves the cyanomethylation of a corresponding brominated precursor.

Proposed Synthetic Protocol: Nucleophilic Cyanation

This protocol describes the synthesis starting from the precursor, Methyl 2-(bromomethyl)-3-methoxybenzoate.

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Sodium Cyanide (NaCN, 1.2 equivalents) to anhydrous Dimethylformamide (DMF).

-

Initiation: Begin stirring the suspension under a nitrogen atmosphere at room temperature.

-

Substrate Addition: Dissolve Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaCN suspension over 20 minutes.

-

Reaction: Heat the reaction mixture to 40-50°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Expertise & Causality: Why This Protocol Works

-

Choice of Reagents: The reaction is a classic Sₙ2 nucleophilic substitution. Bromine is an excellent leaving group, and the cyanide ion (CN⁻) is a potent nucleophile.[4]

-

Solvent Selection: DMF is a polar aprotic solvent. It effectively solvates the sodium cation (Na⁺) but poorly solvates the cyanide anion. This "naked" and highly reactive nucleophile readily attacks the electrophilic carbon of the bromomethyl group, leading to a high reaction rate.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent the introduction of atmospheric moisture, which could potentially react with the reagents or product.

Visualization: Synthetic Workflow

Caption: Proposed Sₙ2 synthesis of the target compound.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, allowing for selective transformations to build molecular complexity.

Reactions of the Cyanomethyl Group

The cyanomethyl group is a versatile precursor to other critical functionalities.[5][6]

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions to yield Methyl 2-(carboxymethyl)-3-methoxybenzoate . This introduces a second carboxylic acid functionality, useful for creating di-acid derivatives or for selective amide coupling.

-

Reduction to Primary Amine: The nitrile can be readily reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This yields Methyl 2-(2-aminoethyl)-3-methoxybenzoate , a key intermediate for introducing basic side chains common in pharmacologically active molecules.

-

Reactivity of the α-Methylene Carbon: The protons on the carbon adjacent to the cyano group are acidic (pKa ≈ 25 in DMSO). They can be deprotonated by a suitable base (e.g., NaH, LDA) to form a resonance-stabilized carbanion. This nucleophile can then participate in various C-C bond-forming reactions, such as alkylations and aldol-type condensations.

Reactions of the Methyl Ester Group

-

Saponification: Treatment with a strong base like sodium hydroxide will hydrolyze the methyl ester to the corresponding carboxylate salt, which upon acidic workup yields 2-(Cyanomethyl)-3-methoxybenzoic acid . This allows for the unmasking of the carboxylic acid for subsequent reactions like amide bond formation.

-

Reduction: The ester can be reduced to a primary alcohol, [2-(Cyanomethyl)-3-methoxyphenyl]methanol , using a powerful reducing agent such as LiAlH₄.

-

Amidation: The ester can react directly with amines, often at elevated temperatures or with catalysis, to form the corresponding amide.

Visualization: Reactivity Pathways

Caption: Key chemical transformations of the title compound.

Part 4: Potential Applications in Research and Drug Development

This molecule is not an end-product but a sophisticated intermediate. Its value is realized in its potential to serve as a scaffold for constructing more complex, high-value molecules.

-

Medicinal Chemistry Scaffold: The presence of multiple, orthogonally reactive functional groups makes it an ideal starting point for building libraries of compounds for screening. The primary amine generated from nitrile reduction is a common site for diversification in drug discovery.[1][7]

-

Intermediate for Bioactive Compounds: The cyanomethyl indane core, a related structural motif, has been used in the synthesis of bioactive compounds.[6] The functional handles on this compound allow for the construction of fused ring systems or the attachment of pharmacophoric side chains.

-

Pro-drug and Linker Strategies: The ester functionality can be used as a cleavable linker in pro-drug design or to attach the molecule to a larger carrier system.

Part 5: Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed. The available safety data sheet (MSDS) provides foundational guidance.[2]

-

General Advice: Always consult a physician in case of exposure. Have the safety data sheet available.[2]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]

-

Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[2]

-

Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area, preferably in a chemical fume hood.

Trustworthiness Note: While the provided MSDS does not list specific hazard classifications, all nitrile-containing compounds should be handled with care due to the potential for release of toxic hydrogen cyanide under acidic conditions. All reactions involving cyanide salts must be performed with extreme caution, and appropriate quenching procedures (e.g., with bleach or hydrogen peroxide) must be in place for residual cyanide.

References

- Benchchem. A Researcher's Guide to Comparing Cross-Reactivity of Antibodies Against 4-Methoxybenzoic Acid Derivatives. Benchchem.

- MSDS of this compound. Generic MSDS Provider.

- Benchchem. An In-depth Technical Guide to the Reactivity of the Cyano Group in Ethyl 2-[cyano(methyl)amino]acetate. Benchchem.

- ChemicalBook. methyl 2-cyano-3-methoxybenzoate | 929022-07-1. ChemicalBook.

- PubChem. Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805. National Institutes of Health.

- CymitQuimica. Methyl 2-(Cyanomethyl)benzoate. CymitQuimica.

- Encyclopedia.pub. Cyanomethylation Reaction. Encyclopedia.pub.

- RSC Publishing. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. Royal Society of Chemistry.

- PMC. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. National Institutes of Health.

- Benchchem. Synthesis routes of Methyl 3-(cyanomethyl)benzoate. Benchchem.

- PMC. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Institutes of Health.

- Benchchem. Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. capotchem.cn [capotchem.cn]

- 3. Methyl 2-(Cyanomethyl)benzoate | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Methyl 2-(cyanomethyl)-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(cyanomethyl)-3-methoxybenzoate is a substituted aromatic compound with the CAS number 145498-86-8 . Its structure incorporates three key functional groups: a methyl ester, a methoxy group, and a cyanomethyl group, making it a potentially versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, expected spectroscopic characteristics, and potential applications in medicinal chemistry, grounded in established chemical principles.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 145498-86-8 | [Internal Data] |

| Molecular Formula | C₁₁H₁₁NO₃ | [Internal Data] |

| Molecular Weight | 205.21 g/mol | [Internal Data] |

| IUPAC Name | This compound | [Internal Data] |

| Canonical SMILES | COC1=C(C=CC=C1)C(=O)OC)CC#N | [Internal Data] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [Internal Data] |

Note: Physicochemical properties such as melting point, boiling point, and solubility have not been extensively reported in peer-reviewed literature and should be determined experimentally.

Synthesis and Mechanistic Insights

A robust synthesis of this compound can be conceptualized based on established nucleophilic substitution reactions. The following protocol is adapted from methodologies reported for the synthesis of its positional isomers and is expected to provide a high yield of the target compound.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(bromomethyl)-3-methoxybenzoate (1 equivalent).

-

Reagent Addition: Add a suitable solvent system such as a mixture of N,N-Dimethylformamide (DMF) and acetonitrile. To this solution, add sodium cyanide (NaCN) (approximately 1.2 to 1.5 equivalents). The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and facilitating the SN2 reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (the exact temperature will depend on the solvent system) and maintained for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts (primarily sodium bromide) are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue is taken up in water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine to remove any remaining water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization (Predicted)

For a molecule to be of utility in a research or development setting, its structure must be unambiguously confirmed. The following are the expected spectroscopic signatures for this compound based on its functional groups and substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Methoxy Protons (-OCH₃): Two sharp singlets are anticipated. One around δ 3.8-4.0 ppm for the methoxy group attached to the aromatic ring, and another around δ 3.9-4.1 ppm for the methyl ester protons.

-

Cyanomethyl Protons (-CH₂CN): A singlet is expected in the region of δ 3.7-4.0 ppm.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a multiplet in the region of δ 7.0-7.8 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

-

Nitrile Carbon (-C≡N): A signal around δ 115-120 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most shielded (further upfield), while the carbon attached to the ester group will be more deshielded.

-

Methoxy and Methyl Ester Carbons: Signals around δ 50-60 ppm.

-

Cyanomethyl Carbon (-CH₂CN): A signal in the upfield region, typically around δ 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three primary functional groups.

-

Cyanomethyl Group: The methylene protons adjacent to the nitrile are weakly acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.

-

Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with an amine.

-

Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the ester group is a deactivating, meta-directing group. The overall reactivity and regioselectivity of substitution on the aromatic ring will be a composite of these effects.

Role as a Synthetic Intermediate

While specific examples of the use of this compound in the synthesis of named drug molecules are not prevalent in the public domain, its structure suggests it could be a valuable building block. Substituted benzoates are common motifs in a wide range of pharmaceuticals. The presence of the cyanomethyl group allows for the introduction of further complexity, making it a useful scaffold for the generation of compound libraries for screening.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Information derived from safety data sheets for structurally similar compounds suggests the following:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical intermediate with significant potential for use in organic synthesis, particularly in the fields of medicinal chemistry and drug development. While detailed experimental data on this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers and scientists looking to work with this versatile molecule, from its synthesis and characterization to its potential applications and safe handling.

References

Due to the limited availability of specific literature on this compound, this reference list includes sources for the synthesis and characterization of closely related compounds and general organic chemistry principles.

- Synthesis of Methyl 3-(cyanomethyl)benzoate: This is a placeholder for a relevant patent or publication that would describe the synthesis of a positional isomer, which would provide a basis for the proposed synthesis in this guide. For example, a patent describing the synthesis of a cyanomethyl-substituted benzoic acid ester.

- Spectroscopic Data of Aromatic Esters: This placeholder represents a standard reference text or database for spectroscopic data, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, or online databases like the Spectral D

- Advanced Organic Chemistry: This placeholder refers to a comprehensive textbook on organic synthesis and reaction mechanisms, such as "Advanced Organic Chemistry, Part B: Reactions and Synthesis" by Carey and Sundberg, which would support the discussion on reactivity.

Spectroscopic Characterization of Methyl 2-(cyanomethyl)-3-methoxybenzoate: A Predictive and Methodological Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of Methyl 2-(cyanomethyl)-3-methoxybenzoate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral data. By dissecting the molecule into its constituent functional groups—a 1,2,3-trisubstituted benzene ring, a methyl ester, a methoxy group, and a cyanomethyl group—we can logically deduce the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide also outlines standardized experimental protocols for acquiring such data, offering a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Introduction and Molecular Structure

This compound is a multifaceted organic compound featuring a unique arrangement of functional groups on a benzene ring. The interplay of the electron-donating methoxy group and the electron-withdrawing methyl ester and cyanomethyl groups creates a distinct electronic environment that is expected to be reflected in its spectroscopic signatures. Understanding these signatures is paramount for structural verification, purity assessment, and as a foundation for further chemical and biological investigations.

The molecular structure is as follows:

Figure 1: Molecular Structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl, methoxy, and cyanomethyl groups. The chemical shifts are influenced by the electronic environment of the protons.[1][2][3][4]

-

Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the aromatic ring will exhibit complex splitting patterns due to their proximity to each other and the influence of the three different substituents. We anticipate a doublet, a triplet, and another doublet, or more complex multiplets, in the aromatic region.[2][3][4] The exact chemical shifts will depend on the combined electron-donating effect of the methoxy group and the electron-withdrawing effects of the ester and cyanomethyl groups.

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): A singlet corresponding to the three protons of the methoxy group is expected. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

-

Methyl Ester Protons (-COOCH₃, δ ~3.9 ppm): A singlet for the three protons of the methyl ester group is also anticipated. This signal will likely be very close to the methoxy proton signal.

-

Cyanomethyl Protons (-CH₂CN, δ ~3.7 ppm): A singlet for the two protons of the methylene group is predicted. These protons are deshielded by the adjacent nitrile group and the aromatic ring.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 3H | Ar-H |

| Methoxy Protons | ~3.9 | Singlet | 3H | -OCH₃ |

| Methyl Ester Protons | ~3.9 | Singlet | 3H | -COOCH₃ |

| Cyanomethyl Protons | ~3.7 | Singlet | 2H | -CH₂CN |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, we expect to see a distinct signal for each carbon atom.[3][4][5][6]

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the substituents will have their chemical shifts significantly influenced. The carbon attached to the methoxy group will be shifted downfield, while the carbons ortho and para to it will be shifted upfield. The carbons attached to the electron-withdrawing groups will be shifted downfield.[3][4]

-

Carbonyl Carbon (-C=O, δ ~165-170 ppm): The carbonyl carbon of the ester group will appear as a singlet at a significantly downfield chemical shift.

-

Nitrile Carbon (-C≡N, δ ~115-120 ppm): The carbon of the nitrile group is also expected to be in the downfield region, though not as far as the carbonyl carbon.

-

Methoxy Carbon (-OCH₃, δ ~55-60 ppm): A signal for the methoxy carbon. The chemical shift of methoxy groups on an aromatic ring can be influenced by their conformation.[5]

-

Methyl Ester Carbon (-COOCH₃, δ ~50-55 ppm): A signal for the methyl carbon of the ester group.

-

Cyanomethyl Carbon (-CH₂CN, δ ~20-30 ppm): The methylene carbon of the cyanomethyl group will appear in the aliphatic region.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~165-170 | C=O |

| Aromatic Carbons | 110 - 160 | Ar-C |

| Nitrile Carbon | ~115-120 | C≡N |

| Methoxy Carbon | ~55-60 | -OCH₃ |

| Methyl Ester Carbon | ~50-55 | -COOCH₃ |

| Cyanomethyl Carbon | ~20-30 | -CH₂CN |

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8][9][10] The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitrile, and aromatic functionalities.

-

C=O Stretch (Ester): A strong, sharp absorption band is predicted in the region of 1720-1740 cm⁻¹ .[8][11]

-

C≡N Stretch (Nitrile): A medium-intensity, sharp absorption is expected around 2240-2260 cm⁻¹ .[8]

-

C-O Stretch (Ester and Ether): Strong absorptions between 1000-1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester and the methoxy group.[8][9][11]

-

Aromatic C-H Stretch: A weak to medium absorption band is anticipated just above 3000 cm⁻¹ .[2]

-

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹ .[7][8]

-

Aromatic C=C Stretch: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[2]

| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Functional Group |

| Aromatic C-H Stretch | > 3000 | Medium-Weak | Ar-H |

| Aliphatic C-H Stretch | < 3000 | Medium | C-H (sp³) |

| C≡N Stretch | 2240 - 2260 | Medium | Nitrile |

| C=O Stretch | 1720 - 1740 | Strong | Ester |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Ar C=C |

| C-O Stretch | 1000 - 1300 | Strong | Ester, Ether |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₁H₁₁NO₃) is 205.21 g/mol . A molecular ion peak is expected at m/z = 205 .

-

Key Fragmentation Patterns: Esters often undergo characteristic fragmentations in the mass spectrometer.[12][13][14][15][16]

-

Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 174 ([M - 31]⁺) is expected due to the loss of the methoxy radical from the ester.

-

Loss of the methyl ester group (-COOCH₃): A fragment corresponding to the loss of the entire methyl ester group would result in an ion at m/z = 146 .

-

Formation of an acylium ion: Cleavage of the O-CH₃ bond of the ester can lead to the formation of a stable acylium ion.

-

Other fragmentations: Other possible fragmentations include the loss of the cyanomethyl group or cleavage within the substituents.

-

Figure 2: Predicted Key Fragmentation Pathways in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

Figure 3: General Workflow for NMR Spectroscopy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The forecasted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of structurally similar compounds. These predictions offer a valuable baseline for researchers and scientists working on the synthesis and characterization of this molecule. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data for this and other novel chemical entities.

References

- JoVE. (2024, December 5).

- TutorChase. What are the common fragments in mass spectrometry for esters?.

- UMass OWL. IR Group Frequencies.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- TheElkchemist. (2024, September 17).

- The Catalyst - Chemistry. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- University of Arizona. Mass Spectrometry - Examples.

- Specac Ltd. Interpreting Infrared Spectra.

- Unknown Source.

- University of Colorado Boulder. IR Chart.

- Brainly. (2022, December 6).

- University of Colorado Boulder.

- Chemistry LibreTexts. (2025, January 22). 2.

- Michigan St

- Chemistry LibreTexts. (2024, March 17). 15.

- YouTube. (2021, March 24).

- ChemicalBook.

- Maiti, K. S. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- ResearchGate. (2025, August 10).

- Royal Society of Chemistry. (2014).

- PubChem.

- Royal Society of Chemistry.

- ChemicalBook.

- ChemicalBook.

- PubChem.

- NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester.

- Guidechem.

- ChemicalBook.

- dos Santos, H. F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.

- ChemicalBook.

- Sigma-Aldrich.

- Doc Brown's Chemistry.

- Doc Brown's Chemistry.

- PubChem. 3-Methoxybenzoic Acid.

- Royal Society of Chemistry. (n.d.). Table of Contents.

- NIST WebBook. Benzoic acid, 3-methoxy-, methyl ester.

- ChemicalBook. Methyl 2-(methylamino)

- SpectraBase.

Sources

- 1. youtube.com [youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. IR Group Frequencies [owl.umass.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. brainly.com [brainly.com]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. tutorchase.com [tutorchase.com]

- 14. youtube.com [youtube.com]

- 15. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-(cyanomethyl)-3-methoxybenzoate for Pharmaceutical Development

Introduction

Methyl 2-(cyanomethyl)-3-methoxybenzoate is a substituted aromatic compound featuring a benzoate ester, a nitrile, and a methoxy ether functional group. While its specific applications are not broadly documented in public literature, its structural motifs are common in medicinal chemistry scaffolds. The development of any new chemical entity (NCE) into a viable therapeutic agent is critically dependent on its physicochemical properties, among which aqueous solubility is a primary determinant of oral bioavailability. Poor solubility can lead to erratic absorption, low exposure, and ultimately, the failure of a promising drug candidate.

This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. It is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust, scientifically sound, and directly applicable to formulation and development challenges.

Chapter 1: Physicochemical Characterization and Predictive Analysis

Before embarking on experimental studies, a predictive analysis based on the molecule's structure provides essential context for its expected behavior.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₁NO₃

-

Molecular Weight: 205.21 g/mol

Functional Group Analysis and Solubility Prediction:

-

Aromatic Ring: The benzene core is inherently hydrophobic and will contribute negatively to aqueous solubility.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor. However, esters are generally less soluble in water than their parent carboxylic acids and are prone to hydrolysis at extreme pH values. Benzoate esters, in particular, tend to have low water solubility but are often soluble in organic solvents.[1]

-

Cyanomethyl Group (-CH₂CN): The nitrile functional group is highly polar and a hydrogen bond acceptor, which should enhance aqueous solubility.[2][3] However, its contribution can be offset by the overall lipophilicity of the molecule. Aromatic nitriles have varied water solubility that generally decreases with increasing molar mass.[4]

-

Methoxy Group (-OCH₃): The methoxy group can have a dual effect. The oxygen atom is a hydrogen bond acceptor, which can improve interactions with water.[5] Conversely, the methyl portion adds to the molecule's lipophilicity. The position of the methoxy group can also influence intramolecular interactions that may affect crystal lattice energy and, consequently, solubility.

Overall Prediction: this compound is predicted to be a poorly soluble compound in aqueous media. The hydrophobic character of the substituted benzene ring is likely to dominate its behavior. Its solubility is expected to be significantly higher in polar organic solvents. The molecule lacks readily ionizable groups, suggesting its solubility will be largely independent of pH across the physiological range, barring any chemical instability.

Chapter 2: The Imperative of Solubility in Drug Development

Solubility is not merely a physical constant but a critical parameter that influences the entire drug development pipeline. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting in vivo performance and guiding formulation strategies.[6][7]

-

BCS Class I: High Solubility, High Permeability

-

BCS Class II: Low Solubility, High Permeability

-

BCS Class III: High Solubility, Low Permeability

-

BCS Class IV: Low Solubility, Low Permeability

Given the predictive analysis, this compound is likely to fall into BCS Class II or IV . For such compounds, dissolution is often the rate-limiting step for absorption, making a thorough understanding of their solubility profile essential for developing enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations).[4][8]

Chapter 3: Experimental Design for a Comprehensive Solubility Profile

A robust solubility assessment requires testing in a variety of physiologically and pharmaceutically relevant media. The choice of solvents and conditions is paramount for generating meaningful data.

Rationale for Solvent Selection:

-

Aqueous Buffers (pH 1.2 - 7.4): To comply with regulatory guidelines (e.g., ICH M9) and to assess solubility across the gastrointestinal (GI) tract, testing should be performed at a minimum of three pH levels: 1.2 (stomach), 4.5 (proximal intestine), and 6.8 (distal intestine).[7][9][10]

-

Biorelevant Media: These media contain bile salts and phospholipids (lecithin) to mimic the composition of human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states.[1][11][12] For poorly soluble compounds, these media provide a more accurate prediction of in vivo dissolution and potential food effects than simple buffers.[4][8]

-

Organic and Co-solvents: A panel of organic solvents is essential for understanding the compound's properties for analytical method development, purification, and potential formulation with co-solvents. Recommended solvents include:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

-

Intermediate Polarity: Ethyl Acetate, Dichloromethane (DCM)

-

Non-polar: Hexane, Heptane

-

Chapter 4: Protocols for Solubility Determination

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic. Both provide valuable, albeit different, insights.

Kinetic Solubility Assessment (High-Throughput Screening)

Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period. It often results in a supersaturated solution and provides a rapid assessment for early-stage compound ranking.[2][5][13]

Caption: Figure 1: High-throughput kinetic solubility workflow.

Step-by-Step Protocol: Nephelometric/UV-Vis Kinetic Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Incubation: Seal the plate and shake at 300 rpm for 2 hours at room temperature.

-

Measurement (Nephelometry): Read the plate on a nephelometer to measure light scattering, which indicates the formation of a precipitate.[14]

-

Measurement (UV-Vis Alternative): Alternatively, filter the plate contents through a 96-well filter plate (e.g., MultiScreen® PCF) into a UV-transparent collection plate.[15] Read the absorbance of the filtrate and compare it to a standard curve prepared in the same buffer/DMSO mixture to determine the concentration.

Thermodynamic Solubility Assessment (Gold Standard)

Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring equilibrium between the dissolved and solid states. The shake-flask method is the universally accepted gold standard.[16][17][18]

Caption: Figure 2: Step-by-step workflow for the shake-flask method.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The excess solid is critical to ensure saturation is reached.[16]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired medium (e.g., FaSSIF).

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 37 ± 1°C for biorelevant studies).[10][18] Agitate for at least 24-48 hours. A preliminary time-to-equilibrium study is recommended by taking samples at 24, 48, and 72 hours to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove all undissolved particles, centrifuge the aliquot (e.g., 14,000 rpm for 15 minutes) and then filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Analysis: Prepare a dilution of the clear filtrate in a suitable mobile phase. Quantify the concentration of the compound using a validated HPLC-UV method against a multi-point calibration curve.

-

pH Verification: For aqueous buffers, it is crucial to measure the pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[6][16]

Chapter 5: Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for easy comparison.

Table 1: Illustrative Solubility Profile for this compound

| Solvent/Medium | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | USP Classification |

| Phosphate Buffer | 1.2 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |

| Acetate Buffer | 4.5 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |

| Phosphate Buffer | 6.8 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |

| FaSSIF | 6.5 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |

| FeSSIF | 5.0 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |

| PBS | 7.4 | 25 | Kinetic | [Result] | [Result] | [Classification] |

| Water | ~7.0 | 25 | Shake-Flask | [Result] | [Result] | [Classification] |

| Methanol | N/A | 25 | Shake-Flask | [Result] | [Result] | [Classification] |

| DMSO | N/A | 25 | Shake-Flask | [Result] | [Result] | [Classification] |

Note: USP Solubility classifications include: Very soluble (>1000 mg/mL), Freely soluble (100-1000 mg/mL), Soluble (33-100 mg/mL), Sparingly soluble (10-33 mg/mL), Slightly soluble (1-10 mg/mL), Very slightly soluble (0.1-1 mg/mL), and Practically insoluble (<0.1 mg/mL).[19]

Interpretation:

-

pH-Dependence: A flat profile across the aqueous pH range would confirm the absence of ionizable groups and suggest that pH modification will not be a viable solubilization strategy.

-

Biorelevant Media vs. Buffers: A significantly higher solubility in FaSSIF/FeSSIF compared to simple buffers would indicate that the natural surfactants in the gut (bile salts) play a crucial role in the compound's solubilization. This is a positive indicator for oral absorption.

-

Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility suggests a high propensity for the compound to form and sustain supersaturated solutions, which can be a valuable formulation strategy but also carries a risk of precipitation in vivo.

Conclusion

A comprehensive understanding of the solubility profile of this compound is a non-negotiable prerequisite for its progression in any drug development program. This guide outlines a systematic, multi-faceted approach, moving from theoretical prediction to robust experimental determination. By employing both high-throughput kinetic assays for early screening and the gold-standard shake-flask method for definitive thermodynamic solubility in a range of pharmaceutically relevant media, researchers can generate the high-quality, reliable data needed to classify the compound, inform structure-activity relationships, and guide the rational design of effective formulation strategies. This rigorous, front-loaded characterization minimizes late-stage attrition and is a cornerstone of modern, efficient pharmaceutical development.

References

-

Title: Ethyl benzoate - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: The role of the methoxy group in approved drugs | Request PDF Source: ResearchGate URL: [Link]

-

Title: FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media Source: Biorelevant.com URL: [Link]

-

Title: The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug Source: American Association of Pharmaceutical Scientists URL: [Link]

-

Title: Mutual Solubility of Water and Nitriles Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: What is FeSSIF? Source: Biorelevant.com URL: [Link]

-

Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

-

Title: <1236> Solubility Measurements Source: USP-NF URL: [Link]

-

Title: Nitrile - Wikipedia Source: Wikipedia URL: [Link]

-

Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant.com URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: <1236> Solubility Measurements - USP-NF (2016) Source: USP-NF URL: [Link]

-

Title: Thermodynamic solubility Source: Plateforme de chimie biologique intégrative de Strasbourg URL: [Link]

-

Title: A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: BMG LABTECH URL: [Link]

-

Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PubMed Central URL: [Link]

-

Title: ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment Source: Admescope URL: [Link]

-

Title: Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures Source: MDPI URL: [Link]

-

Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 Source: European Medicines Agency (EMA) URL: [Link]

-

Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9 Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium Source: ACS Publications URL: [Link]

-

Title: Annex 4: Guidance on biowaiver for solid oral dosage forms Source: World Health Organization (WHO) URL: [Link]

-

Title: USP 42 Description & Relative Solubility Source: Scribd URL: [Link]

-

Title: Description and Solubility Tests as per USP Section 5.30 and EP General Notices Source: YouTube URL: [Link]

-

Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

-

Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. biorelevant.com [biorelevant.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. scispace.com [scispace.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. biorelevant.com [biorelevant.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. admescope.com [admescope.com]

- 10. pharmalesson.com [pharmalesson.com]

- 11. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 17. who.int [who.int]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthetic Potential of Methyl 2-(cyanomethyl)-3-methoxybenzoate: A Scaffold for Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 2-(cyanomethyl)-3-methoxybenzoate is a versatile aromatic scaffold poised for a wide range of chemical transformations. Its strategic placement of a reactive cyanomethyl group, a modifiable methyl ester, and an electron-donating methoxy group on the benzene ring offers multiple avenues for the synthesis of novel and complex derivatives. This guide provides an in-depth analysis of the synthetic potential of this core molecule, detailing derivatization strategies at each functional group, and exploring the potential applications of the resulting compounds in drug discovery and material science. The causality behind experimental choices and detailed, field-proven protocols for key transformations are presented to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound (CAS No. 145498-86-8) is a substituted aromatic compound with the molecular formula C₁₁H₁₁NO₃.[1] While not extensively studied as a standalone molecule, its true value lies in its potential as a versatile starting material for the synthesis of a diverse array of derivatives. The strategic arrangement of its three key functional groups—the cyanomethyl, the methyl ester, and the aromatic methoxy group—provides orthogonal handles for chemical modification. This allows for a systematic and combinatorial approach to the generation of new chemical entities with potential applications in medicinal chemistry and material science.

The cyanomethyl group is a particularly valuable synthetic handle, serving as a precursor to a variety of other functional groups and as a key component in the construction of heterocyclic rings.[2] The methyl ester can be readily hydrolyzed or converted to other functionalities, while the methoxy group and the aromatic ring itself can be subjected to further modifications. This guide will explore the synthetic logic for derivatizing this core scaffold, providing a roadmap for researchers to unlock its full potential.

Derivatization Potential: A Multi-pronged Approach

The synthetic utility of this compound can be best understood by considering the reactivity of each of its key functional groups.

Transformations of the Cyanomethyl Group

The cyanomethyl group is arguably the most versatile handle on the molecule. It can undergo a wide range of transformations, leading to the formation of new functional groups and heterocyclic systems.

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This transformation is a fundamental step in converting the cyanomethyl group into a different type of functional handle.

The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens the door to a vast array of subsequent reactions, including amide formation, sulfonamide synthesis, and the introduction of various N-linked substituents.

The cyanomethyl group is a powerful tool for the construction of heterocyclic rings, which are prevalent in many biologically active molecules.

-

Isoquinolinone Synthesis via Reductive Cyclization: Drawing a strong analogy from the reactivity of the closely related methyl 2-cyanomethyl-3-nitrobenzoate, a highly promising derivatization pathway is the synthesis of isoquinolin-1-ones.[3][4] This transformation involves the selective reduction of the nitrile to an intermediate imine using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an in-situ cyclization onto the adjacent ester carbonyl.[3][4] The resulting isoquinolin-1-one scaffold is a key component of various pharmacologically active compounds, including PARP-1 inhibitors.[3][4]

-

Thiazole and Thiophene Synthesis: The active methylene protons of the cyanomethyl group can be exploited in condensation reactions. For instance, reaction with sulfur and a suitable amine can lead to the formation of a thioamide, which can then be cyclized with α-haloketones to yield substituted thiazoles.[5][6] Similarly, reaction with elemental sulfur in the presence of an amine can lead to the formation of substituted thiophenes.[5][6] Thiazole derivatives are known to be important scaffolds in a variety of pharmaceutical agents.[7]

-

Pyrazole Synthesis: Reaction of the cyanomethyl group with hydrazine hydrate can lead to the formation of aminopyrazole derivatives.[5][6]

The following diagram illustrates the key derivatization pathways originating from the cyanomethyl group:

Caption: Key derivatization pathways of the cyanomethyl group.

Modifications of the Methyl Ester Group

The methyl ester at the 2-position provides another point of diversification.

The most straightforward modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide. This introduces a new reactive handle for further modifications, such as amide bond formation. The kinetics of hydrolysis of related methyl methoxybenzoates have been studied, providing insight into the influence of the methoxy group on this reaction.[8]

The carboxylic acid obtained from saponification can be coupled with a wide variety of amines to generate a library of amide derivatives. This is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound.

The methyl ester can be reduced to the corresponding primary alcohol using a strong reducing agent like LiAlH₄. This benzylic alcohol can then be further functionalized, for example, by oxidation to an aldehyde or conversion to an ether or ester.

Aromatic Ring Functionalization

The benzene ring itself, activated by the electron-donating methoxy group, can be a site for further derivatization, although this is generally more challenging than modifying the existing functional groups.

The methoxy group is an ortho-, para-director. Given the existing substitution pattern, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely occur at the positions ortho or para to the methoxy group. Careful control of reaction conditions would be necessary to achieve selectivity.

Potential Applications of Derivatives

The diverse range of potential derivatives of this compound suggests a broad spectrum of potential applications.

Drug Discovery and Medicinal Chemistry

-

Enzyme Inhibitors: The isoquinolin-1-one scaffold, accessible through reductive cyclization, is a key component of potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are of significant interest in cancer therapy.[3][4]

-

Antimicrobial and Antitumor Agents: Many heterocyclic compounds, including those derivable from the cyanomethyl group, have shown promising antimicrobial and antitumor activities.[9]

-

CNS Agents: Substituted benzoates and their derivatives have been explored as central nervous system (CNS) agents.[9]

Material Science

-

Functional Polymers: Benzoate derivatives can be incorporated into polymers to impart specific properties. For example, functionalized benzoates have been used in the development of polymers with antimicrobial activity.[10]

-

Plasticizers and Coatings: Benzoate esters are used as plasticizers in various materials.[11] Novel derivatives could offer enhanced properties for these applications.

The following table summarizes the potential derivatives and their associated applications:

| Derivative Class | Synthetic Pathway | Potential Applications |

| Isoquinolin-1-ones | Reductive cyclization of the cyanomethyl group | PARP-1 inhibitors, anticancer agents |

| Thiazoles | Cyclization of the cyanomethyl group | Antimicrobial agents, various pharmaceuticals |

| Pyrazoles | Reaction of the cyanomethyl group with hydrazine | Biologically active heterocycles |

| Amides | Saponification of the ester followed by amide coupling | Modulation of physicochemical and biological properties |

| Primary Amines | Reduction of the cyanomethyl group | Building blocks for further synthesis |

Experimental Protocols

The following are representative, detailed protocols for key transformations of this compound. These protocols are based on established methodologies for similar substrates and are designed to be self-validating.

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the title compound.[12]

Workflow Diagram:

Caption: Workflow for the synthesis of the core molecule.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of sodium iodide (0.1 eq) in a mixture of acetonitrile and N,N-dimethylformamide (DMF) (e.g., 2:1 v/v).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Proposed Protocol for the Synthesis of 5-Methoxyisoquinolin-1(2H)-one

This protocol is a proposed adaptation based on the reductive cyclization of a similar nitro-substituted analogue.[3][4]

Workflow Diagram:

Sources

- 1. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 2. Poly(styrene-co-N-methacryloyl-l-phenylalanine methyl ester)-functionalized magnetic nanoparticles as sorbents for the analysis of sodium benzoate in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. One moment, please... [nanobioletters.com]

- 8. zenodo.org [zenodo.org]

- 9. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. This compound CAS#: 145498-86-8 [chemicalbook.com]

A Theoretical and Spectroscopic Deep Dive into Methyl 2-(cyanomethyl)-3-methoxybenzoate: A Guide for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of Methyl 2-(cyanomethyl)-3-methoxybenzoate, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural, electronic, and spectroscopic properties through a combination of computational modeling and established analytical techniques. By elucidating the fundamental characteristics of this molecule, this guide aims to accelerate its potential applications in the development of novel therapeutics and functional materials. We will explore its optimized molecular geometry, electronic structure, and predicted spectroscopic signatures, providing a robust framework for its synthesis, characterization, and rational design in various scientific endeavors.

Introduction: The Scientific Imperative

The landscape of modern drug discovery and materials science is increasingly driven by a molecule-first approach, where a profound understanding of a compound's intrinsic properties is paramount to unlocking its full potential. This compound, a substituted aromatic ester, presents a compelling scaffold for investigation. The presence of a cyanomethyl group, a methoxy group, and a methyl ester on the benzene ring imparts a unique combination of electronic and steric features. The cyanomethyl moiety is a known participant in various chemical transformations and can act as a hydrogen bond acceptor, while the methoxy and methyl ester groups can influence solubility, metabolic stability, and receptor binding affinity.

This guide moves beyond a mere recitation of facts to provide a causal understanding of the molecule's behavior. We will delve into the "why" behind its predicted properties, grounding our analysis in the principles of quantum chemistry and spectroscopy. This foundational knowledge is critical for designing efficient synthetic routes, interpreting experimental data with confidence, and ultimately, for the intelligent design of next-generation molecules with tailored functionalities.

Synthesis and Characterization: From Blueprint to Reality

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a nucleophilic substitution reaction. A suitable starting material would be Methyl 2-(bromomethyl)-3-methoxybenzoate. The reaction with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone would yield the desired product.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed, hypothetical protocol for the synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. Add sodium cyanide (1.2 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization: The Molecular Fingerprint

The unequivocal identification of this compound relies on a suite of spectroscopic techniques. The predicted spectral data, based on analogous compounds, are summarized below.

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl ester protons (~3.9 ppm)- Singlet for the methoxy protons (~3.8 ppm)- Singlet for the cyanomethyl protons (~3.7 ppm)- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,3-trisubstituted benzene ring (~7.0-7.5 ppm) |

| ¹³C NMR | - Signal for the nitrile carbon (~117 ppm)- Signals for the ester carbonyl carbon (~168 ppm)- Signals for the aromatic carbons (~110-160 ppm)- Signals for the methyl ester and methoxy carbons (~52 ppm)- Signal for the cyanomethyl carbon (~20 ppm) |

| IR Spectroscopy | - Sharp, medium intensity C≡N stretch (~2250 cm⁻¹)- Strong C=O stretch of the ester (~1720 cm⁻¹)- C-O stretches for the ester and ether (~1250-1000 cm⁻¹)- Aromatic C-H stretches (~3100-3000 cm⁻¹) |